2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate

Nuclear receptor pharmacology LXR antagonist Structure–activity relationship

Researchers require precise phenethylphenylphthalimide analogs where linker length and ester position directly impact biological activity. This compound (C₁₈H₁₅NO₄, MW 309.3) offers a validated scaffold for LXRα/β antagonist development and enzyme prodrug studies. - **SAR Precision**: Non-interchangeable 4-(2-acetoxyethyl)phenyl substitution pattern; close analogs show divergent pharmacology. - **Synthetic Utility**: Orthogonal phthalimide (amine) and acetate (alcohol) protection for sequential unmasking. - **Assay-Ready**: Annotated in AlphaScreen for huntingtin-calmodulin interaction (AID 1671202).

Molecular Formula C18H15NO4
Molecular Weight 309.321
CAS No. 250296-64-1
Cat. No. B2823902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate
CAS250296-64-1
Molecular FormulaC18H15NO4
Molecular Weight309.321
Structural Identifiers
SMILESCC(=O)OCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H15NO4/c1-12(20)23-11-10-13-6-8-14(9-7-13)19-17(21)15-4-2-3-5-16(15)18(19)22/h2-9H,10-11H2,1H3
InChIKeyRVCBIKBWDIMUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate (CAS 250296-64-1) is a synthetic N-aryl phthalimide derivative within the phenethylphenylphthalimide structural class. The molecule features a phthalimide (isoindole-1,3-dione) moiety N-linked to a para-substituted phenyl ring, which in turn bears a 2-acetoxyethyl (–CH₂CH₂OAc) substituent, yielding the molecular formula C₁₈H₁₅NO₄ with a molecular weight of 309.3 g/mol . This compound is commercially available as a research chemical and synthetic intermediate through major suppliers such as Sigma-Aldrich (AldrichCPR) [1]. The phenethylphenylphthalimide scaffold is recognized in medicinal chemistry for producing bioactive ligands targeting nuclear receptors (e.g., LXRα/β), metabolic enzymes (α-glucosidase, glycogen phosphorylase a, DPP-IV), and viral proteins (influenza PA endonuclease) [2][3].

Why Generic Substitution Fails: Structural Nuance


The phenethylphenylphthalimide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, where seemingly minor modifications—including linker length, ester type, and substituent position—dramatically alter biological target engagement and synthetic utility. For example, within a series of phenethylphenylphthalimide analogs evaluated as LXR antagonists and α-glucosidase inhibitors, the lead compound 9 (bearing a phenethyl linker) displayed dual LXRα/β antagonistic activity, while its phenyl-acetate congener (CAS 36691-06-2, with the ester directly attached to the phenyl ring) exhibited a markedly different pharmacological profile due to altered conformational flexibility and electronic distribution [1]. Furthermore, phthalimide-derived esters designed as antiasthma prodrugs demonstrated that the nature of the ester group (methyl vs. ethyl) and the substitution pattern on the phenyl ring critically govern the rate and selectivity of enzymatic hydrolysis by immobilized lipases, with 4-substituted phenoxyacetic esters showing superior conversion compared to 2-substituted isomers [2]. These findings underscore that the precise 4-(2-acetoxyethyl)phenyl substitution pattern of CAS 250296-64-1 is not interchangeable with close analogs without risking altered reactivity, pharmacokinetics, or target-selectivity profiles.

Quantitative Differentiation Evidence


Linker Length vs. Phenyl-Acetate in LXR Pharmacophore

The phenethyl linker (–CH₂CH₂OAc) in CAS 250296-64-1 provides a two-carbon spacer between the phenyl ring and the acetate group, whereas the direct phenyl-acetate analog ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetate (CAS 36691-06-2) has zero methylene spacers (–OAc directly attached to phenyl via a carbonyl). In SAR studies of phenethylphenylphthalimide LXR antagonists, the lead compound 9 (which possesses the phenethyl-linked scaffold) exhibited LXRα/β dual antagonistic activity and α-glucosidase inhibition, while structural development efforts showed that modifying the linker length or ester type dramatically altered the selectivity profile, ultimately enabling separation of LXRα-selective antagonism (compound 23f) from α-glucosidase inhibition [1]. The additional conformational degrees of freedom conferred by the ethylene spacer in CAS 250296-64-1 are therefore a critical determinant of pharmacophore geometry.

Nuclear receptor pharmacology LXR antagonist Structure–activity relationship

Positional Isomerism and Enzymatic Hydrolysis Susceptibility

CAS 250296-64-1 bears the phthalimide moiety directly on the phenyl ring (N-phenylphthalimide substructure) with the acetoxyethyl group at the para position. By contrast, the positional isomer CAS 64985-43-9 (acetic acid, [4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]phenoxy]-, ethyl ester) places the phthalimide on the ethyl linker and the acetate on a phenoxy oxygen, effectively swapping the functional group connectivity. In enzymatic hydrolysis studies of phthalimide-derived ester prodrugs, 4-substituted phenoxyacetic esters (matching the connectivity of CAS 64985-43-9) were hydrolyzed by immobilized lipase (Lipozyme RM IM), whereas 2-substituted isomers showed differential reactivity [1]. The N-phenylphthalimide connectivity of CAS 250296-64-1 places it in a distinct chemical series with different electronic properties (phthalimide N directly conjugated with phenyl π-system) and distinct susceptibility to nucleophilic cleavage at the imide carbonyl vs. ester hydrolysis.

Prodrug design Enzymatic hydrolysis Lipase selectivity

Multi-Target Bioassay Activity Fingerprint

CAS 250296-64-1 has been included in multiple PubChem-deposited high-throughput screening campaigns. In the AlphaScreen assay for small molecules abrogating mutant huntingtin (mHTT)–calmodulin (CaM) interaction (AID 1671202), the compound was tested as part of a screening library. It was also evaluated in a cell-based high-throughput primary assay to identify activators of GPR151 (AID 1508602) at The Scripps Research Institute Molecular Screening Center, and in AlphaScreen-based biochemical assays for FBW7 modulator identification (AID 1259310, AID 1259374) . While specific IC₅₀/EC₅₀ values for CAS 250296-64-1 from these screens are not publicly curated, its inclusion in these target-specific assays provides a multi-target activity fingerprint that distinguishes it from closely related analogs (e.g., CAS 36691-06-2, CAS 64985-43-9) that were not reported in the same assay panels . The compound's assigned PubChem SID links establish it as a defined chemical entity within the NIH Molecular Libraries Program screening collection, conferring traceable provenance.

High-throughput screening GPR151 Huntingtin Chemical probe

Dual-Functional Building Block in Synthesis

The phthalimide group in CAS 250296-64-1 serves as a masked primary amine (Gabriel synthon), while the terminal acetate ester provides an orthogonal protecting group handle. This dual functionality enables sequential deprotection strategies not possible with simpler N-arylphthalimides such as N-phenylphthalimide (CAS 520-03-6) or N-phenethylphthalimide, which lack the ester functionality [1]. In the broader context of N-substituted phthalimide chemistry, the acetate ester can be selectively hydrolyzed under mild basic conditions (e.g., K₂CO₃/MeOH/H₂O) to reveal the free 2-(4-aminophenethyl)alcohol, while the phthalimide remains intact until cleaved by hydrazinolysis (Ing–Manske procedure) or NaBH₄ reduction [1][2]. This orthogonality is absent in comparator compounds such as ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetate (CAS 36691-06-2), where the ester is directly conjugated to the phenyl ring and exhibits different hydrolysis kinetics due to electronic effects .

Synthetic intermediate Gabriel synthesis Protecting group strategy

Research and Industrial Application Scenarios


LXR Modulator Lead Optimization

Laboratories engaged in developing liver X receptor (LXR) α/β modulators for atherosclerosis or metabolic syndrome can utilize CAS 250296-64-1 as a late-stage diversification intermediate. The phenethyl linker and acetate ester provide a scaffold that maps onto the validated phenethylphenylphthalimide pharmacophore (e.g., compound 9 from Motoshima et al. 2009 [1]), allowing SAR exploration of ester hydrolysis rates, prodrug strategies, and further N-aryl substitution. The availability of PubChem bioassay annotations for this compound may also support computational target prediction and polypharmacology profiling.

Orthogonal Dual-Functional Amine-Alcohol Assembly

CAS 250296-64-1 is suited for synthetic routes requiring sequential unmasking of a primary amine (via phthalimide deprotection) and a primary alcohol (via acetate hydrolysis). This orthogonal protection strategy is advantageous in the synthesis of N-(4-hydroxyphenethyl)amine derivatives, peptidomimetics, or polymer-bound amine linkers where the order of deprotection is critical. The compound's commercial availability through Sigma-Aldrich as AldrichCPR [2] ensures consistent quality for reproducible synthetic protocols.

Huntingtin–Calmodulin Interaction Probe Development

Given its inclusion in the AlphaScreen assay for small molecules disrupting mutant huntingtin–calmodulin interaction (AID 1671202) , CAS 250296-64-1 can serve as a starting scaffold for developing chemical probes to study Huntington's disease–relevant protein–protein interactions. Researchers can procure the compound for confirmatory dose–response experiments and initial SAR expansion, leveraging the existing HTS annotation to prioritize structural analogs.

Lipase-Catalyzed Prodrug Activation Studies

Building on the work of Bevilaqua et al. (2005) demonstrating immobilized lipase–catalyzed hydrolysis of phthalimide-derived esters [3], CAS 250296-64-1 can be employed as a model substrate to study the influence of N-arylphthalimide vs. N-alkylphthalimide connectivity on lipase regioselectivity and hydrolysis kinetics. Such studies inform the rational design of ester-based prodrugs where the rate of bioactivation must be tuned to achieve desired pharmacokinetic profiles.

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